molecular formula C8H14N2O2 B13615491 n-Allyl-2-(azetidin-3-yloxy)acetamide

n-Allyl-2-(azetidin-3-yloxy)acetamide

Cat. No.: B13615491
M. Wt: 170.21 g/mol
InChI Key: RPDQOCWZODUTMX-UHFFFAOYSA-N
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Description

n-Allyl-2-(azetidin-3-yloxy)acetamide is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . This compound is notable for its azetidine ring, which is a four-membered nitrogen-containing heterocycle. Azetidine derivatives are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-2-(azetidin-3-yloxy)acetamide typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

n-Allyl-2-(azetidin-3-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The allyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include ceric ammonium nitrate for oxidative deprotection , and various NH-heterocycles for aza-Michael addition .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative deprotection can yield N-unsubstituted β-lactams .

Scientific Research Applications

n-Allyl-2-(azetidin-3-yloxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n-Allyl-2-(azetidin-3-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various biological targets, potentially leading to therapeutic effects. detailed studies on the exact mechanism of action for this specific compound are limited.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Allyl-2-(azetidin-3-yloxy)acetamide is unique due to its allyl group, which provides additional reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of novel derivatives and the exploration of new chemical and biological activities.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-N-prop-2-enylacetamide

InChI

InChI=1S/C8H14N2O2/c1-2-3-10-8(11)6-12-7-4-9-5-7/h2,7,9H,1,3-6H2,(H,10,11)

InChI Key

RPDQOCWZODUTMX-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)COC1CNC1

Origin of Product

United States

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